molecular formula C15H22N2O4 B2691256 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide CAS No. 866150-97-2

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide

Cat. No.: B2691256
CAS No.: 866150-97-2
M. Wt: 294.351
InChI Key: CXOXNROSKVCBFE-UHFFFAOYSA-N
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Description

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide is a chemical compound with the molecular formula C15H22N2O4 It is known for its unique structure, which includes a morpholine ring, a hydroxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide typically involves the reaction of 4-(2-hydroxy-3-(morpholin-4-yl)propoxy)benzaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the reaction conditions, purification processes, and quality control to ensure consistent and high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels and signaling pathways in the body. This mechanism is of particular interest in the development of therapeutic agents for neurological and psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit selective norepinephrine reuptake sets it apart from other similar compounds and makes it a valuable candidate for further research and development .

Properties

IUPAC Name

2-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c16-15(19)9-12-1-3-14(4-2-12)21-11-13(18)10-17-5-7-20-8-6-17/h1-4,13,18H,5-11H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOXNROSKVCBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)CC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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